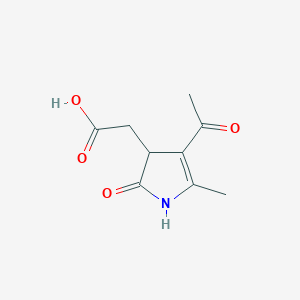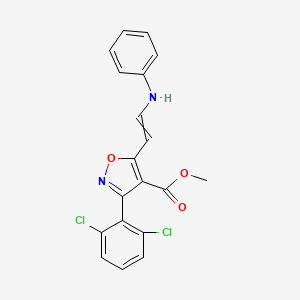
(4-acetyl-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-acetyl-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl)acetic acid, also known as AMP-PAA, is a synthetic organic compound that has recently been developed as a potential therapeutic agent. It is a derivative of pyrrolacetic acid, a naturally occurring compound found in plants and animals. AMP-PAA has a variety of potential applications in scientific research, ranging from its use as an enzyme inhibitor to its potential to act as a drug delivery agent.
Scientific Research Applications
-
Imidazole Containing Compounds
- Field : Medicinal Chemistry
- Application : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
- Methods : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Results : Among the different derivatives, compounds 1a and 1b showed good antimicrobial potential .
-
(5-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
- Field : Organic Chemistry
- Application : This compound is used in early discovery research as part of a collection of unique chemicals .
- Methods : The specific methods of application or experimental procedures are not provided .
- Results : The outcomes obtained from the use of this compound are not specified .
-
Novel 4-(2-(6-amino-4-oxo-4,5-dihydro Compounds
- Field : Antiviral Research
- Application : These compounds showed relatively higher antiviral activity against Newcastle disease virus .
- Methods : The specific methods of application or experimental procedures are not provided .
- Results : The compounds showed antiviral activity almost on par with the well-known antiviral commercial drug, Ribavirin .
-
3-Acetyl-2,5-disubstituted-1,3,4 Compounds
-
(Z)-(4-((2-chloroquinolin-3-yl)methylene)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)substituted carbamic
- Field : Medicinal Chemistry
- Application : This compound was synthesized and evaluated for antimicrobial potential against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes .
- Methods : The specific methods of application or experimental procedures are not provided .
- Results : The compound showed good antimicrobial potential .
-
(5,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
- Field : Organic Chemistry
- Application : This compound is used in early discovery research as part of a collection of unique chemicals .
- Methods : The specific methods of application or experimental procedures are not provided .
- Results : The outcomes obtained from the use of this compound are not specified .
-
(Z)-(4-((2-chloroquinolin-3-yl)methylene)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)substituted carbamic
- Field : Medicinal Chemistry
- Application : This compound was synthesized and evaluated for antimicrobial potential against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes .
- Methods : The specific methods of application or experimental procedures are not provided .
- Results : The compound showed good antimicrobial potential .
-
(5,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
- Field : Organic Chemistry
- Application : This compound is used in early discovery research as part of a collection of unique chemicals .
- Methods : The specific methods of application or experimental procedures are not provided .
- Results : The outcomes obtained from the use of this compound are not specified .
properties
IUPAC Name |
2-(4-acetyl-5-methyl-2-oxo-1,3-dihydropyrrol-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-4-8(5(2)11)6(3-7(12)13)9(14)10-4/h6H,3H2,1-2H3,(H,10,14)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNGSPJQFGPEJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=O)N1)CC(=O)O)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379322 |
Source


|
| Record name | (4-Acetyl-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-acetyl-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl)acetic acid | |
CAS RN |
33492-33-0 |
Source


|
| Record name | (4-Acetyl-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-((E)-2-{2-cyano-2-[(E)-2-(2-nitrophenyl)hydrazono]acetyl}hydrazono)butanoate](/img/structure/B1350515.png)







![1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1350546.png)



